molecular formula C13H14N4O B12229388 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide

6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide

Cat. No.: B12229388
M. Wt: 242.28 g/mol
InChI Key: JWYVZLBSPLILRY-UHFFFAOYSA-N
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Description

6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological targets in specific ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-pyridinemethanol with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted pyridine or pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds like 2-aminopyrimidine and 4,6-dimethylpyrimidine share structural similarities with 6-ethyl-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide.

    Pyridine derivatives: Compounds such as 3-pyridinemethanol and 2-chloropyridine are structurally related to the pyridine moiety of the compound.

Uniqueness

What sets this compound apart is its unique combination of the pyridine and pyrimidine rings, which allows for specific interactions with biological targets. This dual-ring structure provides a versatile scaffold for the development of new therapeutic agents and materials with tailored properties.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

6-ethyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H14N4O/c1-2-11-6-12(17-9-16-11)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18)

InChI Key

JWYVZLBSPLILRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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